7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, tolyl, and thione groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-formylchromone under acidic conditions to form the chromeno-pyrimidine core. The thione group is then introduced through a reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, while oxidation with hydrogen peroxide can produce the corresponding sulfoxide .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. The compound’s ability to interact with DNA and RNA also contributes to its antiviral and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Chlorine substitution instead of bromine, leading to different chemical properties.
7-bromo-2-(phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Phenyl group instead of p-tolyl, which may influence its biological activity.
Uniqueness
The presence of the bromine atom in 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione enhances its reactivity towards nucleophilic substitution reactions. The p-tolyl group contributes to its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. These unique features make it a valuable compound for further research and development .
Properties
CAS No. |
872197-65-4 |
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Molecular Formula |
C18H13BrN2OS |
Molecular Weight |
385.28 |
IUPAC Name |
7-bromo-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13BrN2OS/c1-10-2-4-11(5-3-10)16-20-17-14(18(23)21-16)9-12-8-13(19)6-7-15(12)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
CBGSSQIBVYXYSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
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